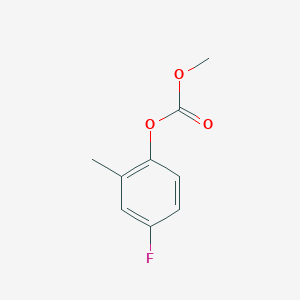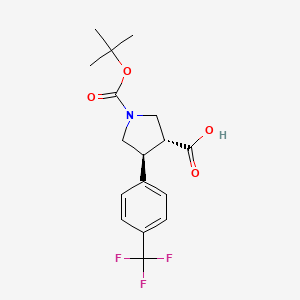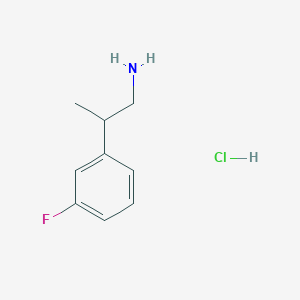
2-(3-Fluorophenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
2-(3-Fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClFN . It is a solid substance and is often used in early discovery research .
Molecular Structure Analysis
The InChI code for 2-(3-Fluorophenyl)propan-1-amine hydrochloride is1S/C9H12FN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The molecular weight of 2-(3-Fluorophenyl)propan-1-amine hydrochloride is 189.66 . It is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Mécanisme D'action
Target of Action
The primary target of 2-(3-Fluorophenyl)propan-1-amine hydrochloride, also known as 3-Fluoroamphetamine (3-FA), is the monoamine neurotransmitter system . This compound acts as a monoamine releaser with similar potency to methamphetamine .
Mode of Action
3-FA interacts with its targets by acting as a substrate-based releaser , showing more selectivity for dopamine and norepinephrine release over serotonin . This means it promotes the release of these neurotransmitters from their storage sites in nerve endings .
Biochemical Pathways
The affected pathways primarily involve the dopaminergic and noradrenergic neurotransmitter systems . The increased release of dopamine and norepinephrine leads to enhanced neurotransmission, which can result in various physiological and psychological effects .
Pharmacokinetics
The onset of action of 3-FA is approximately 20 - 60 minutes , with an elimination half-life of about 90 minutes . The duration of action is typically 2 - 3 hours . These properties suggest that 3-FA has a relatively rapid absorption and metabolism rate.
Result of Action
The molecular and cellular effects of 3-FA’s action primarily involve the stimulation of the central nervous system (CNS) . This is due to the increased release and activity of dopamine and norepinephrine in the brain . The specific effects can vary depending on the dose and individual’s physiology.
Action Environment
Environmental factors such as the individual’s physiological state, the presence of other substances, and the route of administration can influence the action, efficacy, and stability of 3-FA. For example, the compound’s action may be affected by the pH level of the individual’s body, which can influence drug absorption and distribution .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7(6-11)8-3-2-4-9(10)5-8;/h2-5,7H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYLADIXKWARMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)propan-1-amine hydrochloride | |
CAS RN |
1221724-60-2 | |
| Record name | Benzeneethanamine, 3-fluoro-β-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



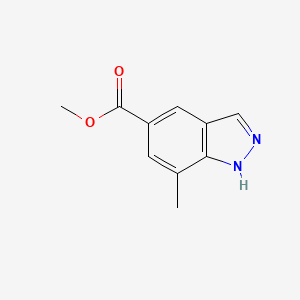
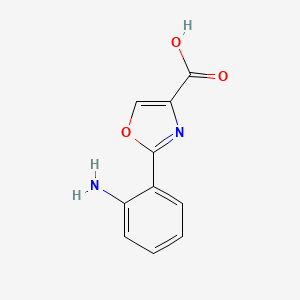

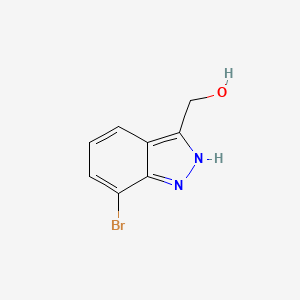

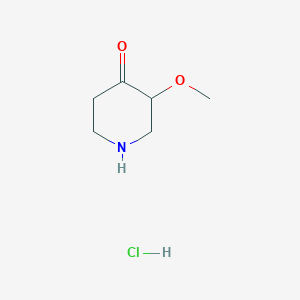
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B3365396.png)
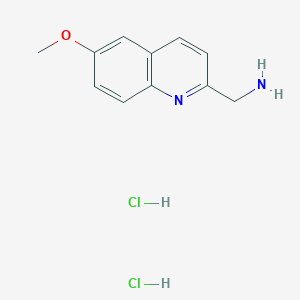
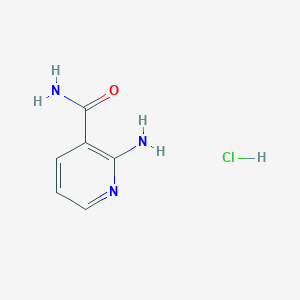
![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3365412.png)

![6-Tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3365439.png)
